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molecular formula C11H12O3 B1369874 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 74205-24-6

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1369874
M. Wt: 192.21 g/mol
InChI Key: CZPYUTXQDVNAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519034

Procedure details

1-(2-methoxyphenyl)cyclopropane carboxylic acid (19 g) and thionyl chloride (30 ml) were heated under gentle reflux for 2 hours. The solvent was evaporated to yield 1-(2-methoxyphenyl)cyclopropane carbonyl chloride.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1([C:12]([OH:14])=O)[CH2:11][CH2:10]1.S(Cl)([Cl:17])=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1([C:12]([Cl:17])=[O:14])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1(CC1)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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